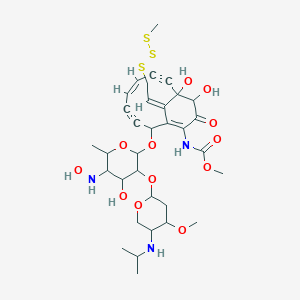

Esperamicin D

Description

Properties

CAS No. |

107473-04-1 |

|---|---|

Molecular Formula |

C33H45N3O12S3 |

Molecular Weight |

771.9 g/mol |

IUPAC Name |

methyl N-[(4Z,13Z)-1,12-dihydroxy-8-[4-hydroxy-5-(hydroxyamino)-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |

InChI |

InChI=1S/C33H45N3O12S3/c1-17(2)34-20-16-45-23(15-22(20)43-4)48-29-27(37)25(36-42)18(3)46-31(29)47-21-11-9-7-8-10-13-33(41)19(12-14-50-51-49-6)24(21)26(28(38)30(33)39)35-32(40)44-5/h7-8,12,17-18,20-23,25,27,29-31,34,36-37,39,41-42H,14-16H2,1-6H3,(H,35,40)/b8-7-,19-12- |

InChI Key |

KREMLOHCULNNLF-WRGVHVQVSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C/CSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)O)OC4CC(C(CO4)NC(C)C)OC)O)NO |

Synonyms |

esperamicin D |

Origin of Product |

United States |

Origin and Isolation Methodologies

Microbial Production of Esperamicin (B1233071) D

The primary source of the esperamicin complex, including Esperamicin D, is the Gram-positive bacterium Actinomadura verrucosospora. nih.govrsc.org This species, belonging to the order Actinomycetales, is found in soil and is recognized as a producer of various bioactive secondary metabolites. rsc.org The identification of this microorganism as the producer was a critical first step, enabling further investigation into the biosynthesis and production of these complex molecules through controlled fermentation processes.

The production of esperamicins is achieved through submerged fermentation of Actinomadura verrucosospora. The fermentation process requires careful optimization of culture media and conditions to maximize yield. Research into the production of the related compound, Esperamicin A1, has shown that the enediyne structures are unstable and can degrade during the active production phase in the fermentation broth. oup.com

To counter this instability and improve yields, specific techniques are employed. One effective strategy is the addition of a neutral adsorbent resin, such as Diaion HP-20, to the fermentation culture. nih.govoup.com This resin adsorbs the esperamicins as they are produced, protecting them from degradation in the aqueous environment and simplifying the initial extraction process. oup.com Studies have demonstrated that adding Diaion HP-20 (1%) can enhance the production of Esperamicin A1 by as much as 53%. nih.govoup.com

Initial isolation typically involves separating the mycelium from the fermentation broth and extracting the compounds from both the filtered broth and the resin using organic solvents.

Table 1: Fermentation Additives and Their Effects

| Additive | Chemical Class | Effect on Production | Reference |

| Cerulenin | Polyketide Synthase Inhibitor | Inhibits esperamicin biosynthesis | nih.gov |

| Diaion HP-20 | Neutral Adsorbent Resin | Enhances net production by preventing degradation | oup.com |

Advanced Separation and Purification Strategies for Natural Product Elucidation

Following initial extraction, a multi-step purification process is required to isolate pure this compound from the complex mixture of related compounds and other metabolites. The elucidation of novel and complex natural products like enediynes relies on a combination of classic and advanced chromatographic and analytical methods. hilarispublisher.com

Bioassay-guided fractionation is a common strategy, where fractions from the separation process are tested for their biological activity (e.g., DNA cleavage or cytotoxicity) to guide the purification toward the most potent compounds. hilarispublisher.com

Modern approaches for discovering and isolating new enediyne antibiotics, which can be applied to the esperamicin family, include more sophisticated screening methods. High-Throughput Elicitor Screening (HiTES), for instance, uses small molecules to activate silent biosynthetic gene clusters in microorganisms, potentially leading to the discovery of novel enediyne structures. chemrxiv.orgnih.gov This screening can be coupled with highly sensitive detection methods, such as Fluorescence Resonance Energy Transfer (FRET)-based assays that detect DNA cleavage, a hallmark of enediyne activity. chemrxiv.orgnih.gov

The purification of the extracted material employs various chromatographic techniques. These methods separate compounds based on their physicochemical properties, such as polarity, size, and charge. hilarispublisher.com

Table 2: Separation and Purification Techniques

| Technique | Principle | Application in Esperamicin Isolation | Reference |

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid sorbent and a liquid phase. | Used for initial sample clean-up and fractionation of crude extracts. | hilarispublisher.com |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid qualitative analysis and monitoring of purification progress. | hilarispublisher.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. | Final purification step to obtain highly pure this compound for structural elucidation. | hilarispublisher.com |

| Ion-Exchange Chromatography (IER) | Separation based on reversible binding to charged resin particles. | Can be used to separate amphoteric or charged compounds from neutral impurities. | diaion.com |

| Ultrafiltration (UF) | Separation based on molecular size using membranes. | Removal of high molecular weight impurities like proteins from the initial extract. | diaion.com |

Once a pure compound is obtained, its structure is elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). chemrxiv.org

Biosynthetic Pathways and Mechanistic Elucidation

Polyketide Synthase (PKS) Involvement in Esperamicin (B1233071) D Biosynthesis

The biosynthesis of the esperamicin core scaffold is initiated by a specialized enzymatic complex known as a polyketide synthase (PKS). pnas.orgpnas.org The gene clusters responsible for producing 10-membered enediynes like esperamicin and the closely related calicheamicin (B1180863) have been found to share a highly conserved set of five genes. nih.govresearchgate.net This "enediyne PKS cassette" includes the gene for an iterative type I PKS, a thioesterase (TE), and three other conserved genes of unknown function, highlighting a common evolutionary origin for the biosynthesis of these powerful natural products. nih.gov

Early biosynthetic studies employing isotope labeling were fundamental in deciphering the origins of the complex carbon skeleton of esperamicin. Feeding experiments with ¹³C-labeled acetate (B1210297) precursors to cultures of Actinomadura verrucosopora definitively established that the enediyne core originates from a polyketide pathway. nih.govnih.gov

These studies demonstrated that the C₁₅ bicyclic enediyne core of esperamicin A1 is constructed from the head-to-tail condensation of seven acetate units. researchgate.netacs.org A separate, eighth acetate unit provides the carbon atom that is ultimately attached to the trisulfide group. researchgate.net This finding confirmed that the core is built de novo by a dedicated synthase rather than by the degradation of existing fatty acids. nih.govntu.edu.sg The specific labeling pattern observed in esperamicin, where the two carbons forming each of the alkyne ('yne') moieties are derived from two separate acetate units, distinguishes its biosynthesis from that of 9-membered enediynes like neocarzinostatin (B611948), suggesting divergent processing of the polyketide chain. researchgate.net

| Precursor | Incorporated Into | Finding | Reference(s) |

| ¹³C-labeled Acetate | C₁₅ Bicyclic Enediyne Core | The core is derived from the head-to-tail condensation of seven acetate units. | researchgate.netacs.org |

| ¹³C-labeled Acetate | Uncoupled carbon at trisulfide | This carbon is derived from the C2 of an eighth acetate unit. | researchgate.net |

| (Na₂³⁴SO₄) | Trisulfide and Thiosugar | All four sulfur atoms in the molecule can be derived from inorganic sulfate. | researchgate.net |

| L-[methyl-¹³C]methionine | S-methyl and O-methyl groups | The methyl groups on the trisulfide, thiosugar, aminosugar, and aromatic moiety originate from L-methionine. | researchgate.net |

At the heart of the enediyne biosynthetic machinery is a highly reducing, iterative type I polyketide synthase (PKS), often designated PKSE. omicsonline.orgnih.govnih.gov This multi-domain enzyme is responsible for orchestrating the assembly of a linear polyene chain from simple acetate building blocks, in the form of malonyl-CoA extender units. wikipedia.orgnih.gov For 10-membered enediynes such as esperamicin, the PKSE is proposed to load a starter unit and catalyze seven subsequent rounds of extension with malonyl-CoA, with each cycle involving ketoreduction and dehydration to produce a fully reduced 15-carbon polyene. wikipedia.org

The completed polyene chain is released from the PKS by the action of a partner thioesterase (TE) enzyme. pnas.orgnih.gov It is now widely accepted that both 9- and 10-membered enediyne biosynthetic pathways converge on a common, linear polyene intermediate, identified as 1,3,5,7,9,11,13-pentadecaheptaene. pnas.orgresearchgate.netpnas.org The critical divergence point, which dictates whether a 9- or 10-membered carbocycle is formed, is not determined by the PKS itself but rather by the subsequent action of pathway-specific accessory enzymes that cyclize and process this common precursor. nih.govpnas.org

Enzymatic Mechanisms in Peripheral Moiety Assembly

While the enediyne core provides the potent DNA-cleaving "warhead," the peripheral moieties attached to it are crucial for modulating biological activity, solubility, and DNA-binding specificity. nih.govnih.gov The biosynthesis of these appendages, particularly the unusual sugars and sulfur-containing groups of the esperamicins, involves a diverse suite of specialized enzymes. Esperamicin D represents a simplified structure within this family, consisting of the bicyclic enediyne core attached to a single hydroxylamino sugar. pnas.org

The esperamicins and calicheamicins share a number of rare carbohydrate units, including a distinctive hydroxyaminosugar and, in the case of esperamicin A1, a 4-thiosugar. nih.gov The formation of these sugars involves several enzymatic transformations.

The biosynthesis of deoxysugars, which are common building blocks, typically begins with the conversion of a nucleoside diphosphate (B83284) (NDP)-glucose to an NDP-4-keto-6-deoxy-α-D-hexose intermediate, catalyzed by a dehydratase enzyme. nih.govnih.gov This intermediate is then a substrate for a variety of tailoring enzymes. The formation of the hydroxyamino group is believed to be catalyzed by an aminosugar N-oxygenase. In the related calicheamicin pathway, the enzyme CalE10 has been shown to perform this oxidation on a TDP-4-amino-4,6-dideoxy-α-D-glucose substrate. nih.gov This oxidation occurs on the activated NDP-sugar before it is transferred to the enediyne aglycone. nih.gov The final attachment of the sugar units is accomplished by specific glycosyltransferases, which recognize both the NDP-sugar donor and the aglycone acceptor. wikipedia.org

A defining feature of the more complex esperamicins (e.g., esperamicin A1) is the allylic trisulfide group, which acts as the trigger for activating the enediyne core. pnas.orgacs.org Isotope feeding studies confirmed that the sulfur atoms for this group, as well as for the thiosugar, are derived from inorganic sulfate, while the methyl group of the thiosugar comes from L-methionine. researchgate.net

The biosynthesis of the rare 4-thiosugar remains an area of active investigation. nih.gov In other microbial systems, the formation of thiosugars has been shown to involve enzymes with homology to thiazole (B1198619) synthases from primary metabolism. nih.gov The aromatic moiety of esperamicin A1 is an anthranilate derivative, which contributes to DNA binding. capes.gov.br The biosynthesis of such aromatic components in related pathways often originates from the chorismate pathway or is assembled by a separate PKS system. nih.gov The trisulfide trigger system is critical for the mechanism of action; upon reduction by cellular thiols, the resulting thiolate anion initiates an intramolecular Michael addition that brings the ends of the enediyne into proximity, triggering the DNA-damaging Bergman cyclization. acs.orgmdpi.com

Genetic Engineering Approaches for Pathway Manipulation

The cloning and characterization of enediyne biosynthetic gene clusters have provided a powerful toolkit for pathway manipulation. researchgate.netasm.org Genetic engineering offers a promising alternative to chemical synthesis for creating novel analogs with potentially improved therapeutic properties. nih.gov

Key strategies for pathway manipulation include:

Identification and Characterization of Biosynthetic Gene Clusters

The biosynthetic gene cluster (BGC) responsible for producing the enediyne core of esperamicins has been identified in Actinomadura verrucosospora. secondarymetabolites.orgnih.gov The discovery and analysis of this and other enediyne BGCs have revealed a conserved set of genes essential for the formation of the characteristic enediyne core, alongside unique genes that tailor the final structure of the specific enediyne. nih.govresearchgate.net

The esperamicin gene cluster, like other 10-membered enediyne clusters such as those for calicheamicin and dynemicin, contains genes encoding a polyketide synthase (PKS) system that is fundamental to the formation of the enediyne core. nih.govnih.gov Isotope-labeling studies have confirmed the polyketide origin of the esperamicin enediyne core. nih.gov The presence of specific genes within the cluster allows for the prediction of a 10-membered enediyne structure. asm.org

Key genes and their putative functions within the esperamicin biosynthetic gene cluster have been identified through sequence homology to other known enediyne BGCs. secondarymetabolites.org While a complete functional characterization of every gene is ongoing, the cluster is known to harbor genes for the enediyne PKS, as well as enzymes responsible for the biosynthesis and attachment of the various sugar and aromatic moieties that adorn the core structure. nih.govmdpi.comnih.gov For instance, the cluster contains genes homologous to those involved in the biosynthesis of 2-deoxy-L-fucose, a sugar component also found in other natural products. mdpi.comnih.gov

A comparative analysis of enediyne BGCs has highlighted a conserved five-gene cassette that is critical for the biosynthesis of the enediyne core, making it a valuable target for genome mining efforts to discover new enediyne producers. oup.comresearchgate.net The esperamicin cluster is phylogenetically related to the clusters for uncialamycin (B1248839) (UCM) and dynemicin (DYN). asm.org

Table 1: Key Genes in the Esperamicin Biosynthetic Gene Cluster and Their Putative Functions

| Gene | Putative Function | Evidence |

| espE | Enediyne polyketide synthase (PKS) | Homology to other enediyne PKS genes secondarymetabolites.orgnih.gov |

| espE7 | Part of the enediyne PKS cassette | Gene cluster sequencing secondarymetabolites.org |

| espT3 | Transport/resistance protein | Gene cluster annotation secondarymetabolites.org |

| Homologs to nbrC, D, E, F | Biosynthesis of 2-deoxy-L-fucose | Homology to brasilinolide BGC mdpi.comnih.gov |

Strategies for Biosynthetic Diversification of this compound Analogs

The elucidation of the esperamicin biosynthetic pathway opens up avenues for generating novel analogs through biosynthetic engineering. This approach, often termed combinatorial biosynthesis, offers a powerful alternative to total synthesis for creating structural diversity. google.com By manipulating the genes within the biosynthetic cluster, it is possible to alter the final chemical structure of the produced metabolite.

Several strategies can be employed for the biosynthetic diversification of this compound:

Gene Inactivation: Knocking out specific genes in the biosynthetic cluster can lead to the accumulation of biosynthetic intermediates or the production of analogs lacking certain functional groups. For example, inactivating a methyltransferase gene in the tiancimycin (TNM) biosynthetic pathway resulted in the production of a demethylated analog. asm.org A similar approach could be applied to the esperamicin cluster to generate, for instance, des-methyl or de-glycosylated esperamicin analogs.

Heterologous Expression: Expressing genes from the esperamicin cluster, or the entire cluster itself, in a different, more genetically tractable host organism can facilitate easier genetic manipulation and potentially lead to the production of novel compounds. pnas.orgpnas.org This strategy has been successfully used to study the biosynthesis of other complex natural products like gentamicin. pnas.orgpnas.org

Enzyme Engineering: Modifying the substrate specificity of biosynthetic enzymes, such as glycosyltransferases or acyltransferases, can enable the incorporation of alternative building blocks into the esperamicin scaffold. This can lead to the creation of a library of novel analogs with potentially altered biological activities.

Precursor-Directed Biosynthesis: Feeding the producing organism with synthetic analogs of natural biosynthetic precursors can lead to their incorporation into the final product, a technique that has shown promise in diversifying other natural products.

Genome Mining and Recombination: The discovery of new enediyne BGCs through genome mining provides a rich source of novel biosynthetic enzymes. asm.org Combining genes from different enediyne pathways, including the esperamicin cluster, could lead to the generation of hybrid enediynes with unique structures and properties.

These biosynthetic diversification strategies hold significant promise for generating novel this compound analogs with improved therapeutic properties, such as enhanced potency, selectivity, or reduced toxicity. oup.com

Molecular Mechanism of Dna Interaction and Cleavage

DNA Damage Profile and Radical-Mediated Processes

Single-Strand and Double-Strand DNA Breakage

Esperamicins, including Esperamicin (B1233071) D, are known to induce DNA strand breaks. While Esperamicin A1 has been shown to cause both single-strand breaks (SSBs) and double-strand breaks (DSBs) pnas.orgd-nb.info, Esperamicin D exhibits significantly lower DNA cleavage activity compared to Esperamicin A1 and Esperamicin C pnas.org. However, the sequence-specific cleavage patterns observed for this compound are highly similar to those of Esperamicin A1, suggesting a shared fundamental mechanism of DNA interaction pnas.org. The ratio of DSBs to SSBs for Esperamicin A1 is reported to be around 1:5, contributing to its high cytotoxicity researchgate.net.

Hydrogen Atom Abstraction from Deoxyribose Backbone

The cytotoxic action of esperamicins is initiated by the activation of their enediyne core, typically through the action of thiol compounds pnas.orgsrce.hr. This activation triggers a Bergman cycloaromatization, forming a highly reactive 1,4-didehydrobenzene diradical srce.hrwikipedia.org. This diradical species is the ultimate DNA-damaging agent. It abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA srce.hrwikipedia.orgnih.gov. The primary site for this hydrogen atom abstraction is the C(5') atom, particularly in thymidylate (T) residues, accounting for approximately 80% of the DNA cleavages srce.hr. Abstraction of hydrogen atoms from C(1') and C(4') positions also occurs, though less frequently, leading to different types of DNA lesions, including abasic sites and 3'-phosphoglycolate termini srce.hrwikipedia.orgmit.edu. The precise alignment of the enediyne ring within the DNA minor groove positions its pro-radical centers proximal to these abstractable hydrogen atoms on the deoxyribose backbone wustl.edurcsb.org.

DNA Sequence Specificity of this compound Activity

This compound, like other enediynes, exhibits a degree of sequence specificity in its DNA cleavage, preferentially targeting certain nucleotide sequences. This specificity plays a crucial role in its efficacy and mechanism of action.

Preferential Cleavage Sites (e.g., Thymidylate residues, oligopyrimidine sequences)

Esperamicin compounds demonstrate a clear preference for cleaving DNA at specific sites, primarily targeting pyrimidine (B1678525) bases pnas.orgresearchgate.netwustl.eduebi.ac.uknih.govwikipedia.orgresearchgate.net. The order of base preference for attack is generally T > C > A > G pnas.orgresearchgate.netebi.ac.uknih.govwikipedia.orgresearchgate.net. Specifically, esperamicins preferentially cleave at thymidylate (T) residues and also at cytosine (C) bases within oligopyrimidine sequences pnas.orgresearchgate.netebi.ac.uknih.gov. Common target sequences include 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3' pnas.orgresearchgate.netebi.ac.uknih.gov. Furthermore, preferred sites for esperamicin-mediated DNA degradation include 5'-TG-3' and 5'-CG-3' sequences, distinguishing them from other DNA-cleaving agents like bleomycin, which favors 5'-GT-3' and 5'-GC-3' pnas.orgresearchgate.netebi.ac.uknih.gov. While this compound is less potent, its sequence specificity mirrors that of Esperamicin A1, targeting T- and C-rich regions pnas.org.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with DNA Cleavage Efficiency

The esperamicin (B1233071) molecule can be conceptually divided into a reactive "warhead"—the enediyne core—and a "delivery system" composed of the trisaccharide and aromatic moieties. Alterations to any of these components have been shown to significantly impact the molecule's ability to damage DNA.

The bicyclo[7.3.1]tridecane system, which houses the 10-membered enediyne core, is the undisputed pharmacophore responsible for the DNA-cleaving action of esperamicins. acs.org This "warhead" remains dormant until a triggering event initiates a cascade of reactions. acs.orgnih.gov The process begins with the reduction of the methyl trisulfide group, which leads to a Michael addition. nih.gov This intramolecular reaction alters the geometry of the bicyclic system, allowing the two triple bonds of the enediyne to approach each other. nih.gov This proximity facilitates a Bergman cyclization, a rearrangement that produces a highly reactive 1,4-phenylene diradical. nih.govsrce.hr It is this diradical species that is ultimately responsible for DNA damage by abstracting hydrogen atoms from the deoxyribose sugar backbone, leading to both single- and double-strand breaks. nih.govaacrjournals.org

The indispensability of the enediyne core for DNA cleavage is clearly demonstrated in studies involving esperamicin analogs. For instance, esperamicin Z, which lacks the complete enediyne core, shows an absence of heat-induced DNA cleavage, a capability present in esperamicin A1. nih.gov This highlights that the DNA cutting ability is intrinsically linked to the enediyne moiety and that the trisulfide trigger is not essential for all modes of activation, such as thermal induction. nih.gov While the enediyne core is the agent of cleavage, the specificity of where it cuts is largely directed by the other molecular components that position it within the DNA minor groove. pnas.orgomicsonline.org However, the constrained geometry of the diradical formed upon cyclization also plays a role in determining which hydrogen atoms on the DNA sugar are accessible for abstraction. aacrjournals.orgwustl.edu

While the enediyne core is the agent of destruction, the trisaccharide and aromatic groups are crucial for guiding the warhead to its target. These peripheral moieties are primarily responsible for the molecule's affinity for DNA, its sequence-specific recognition, and its proper positioning within the minor groove. pnas.orgomicsonline.org

The complex trisaccharide chain is a key determinant for the binding of esperamicin to DNA. pnas.org It interacts extensively with the minor groove, acting as an anchor. srce.hrwustl.edu Solution structure studies of esperamicin A1 complexed with a DNA duplex have shown that the trisaccharide fits snugly into the minor groove, with specific interactions, such as a potential hydrogen bond between the sulfur atom of the thiomethyl sugar and a guanine (B1146940) residue, helping to stabilize the complex. wustl.edu The importance of this entire chain is underscored by comparing the activity of different esperamicins. Esperamicin D, which is structurally similar to A1 but lacks the thiomethylhexapyranose moiety from the trisaccharide, exhibits considerably lower DNA cleavage activity. pnas.org This suggests that the complete trisaccharide is vital for effective DNA binding. pnas.org

The aromatic moiety, a 2-deoxy-L-fucose-anthranilate group in esperamicin A1, also plays a significant, albeit distinct, role. ebi.ac.uk Structural studies reveal that this group binds to DNA via intercalation, inserting itself between the base pairs. wustl.edumit.edu This intercalation helps to further anchor the drug and unwind the helix at the binding site. wustl.edu The contribution of this aromatic group to binding and cleavage specificity can be seen when comparing esperamicin A1 with esperamicin C, which lacks the fucose-anthranilate moiety. pnas.orgmit.edu While esperamicin C still cleaves DNA with a similar sequence preference, it requires a 10-fold greater concentration than A1, indicating that the fucose-anthranilate group enhances binding affinity. pnas.org However, some findings suggest this bulky aromatic group may also hinder the formation of double-strand breaks. nih.gov It is also proposed that this group may improve the cellular uptake of the drug. nih.govpnas.org

Investigating Analogs (e.g., Esperamicin A1, C, E, X, Z) and Their Relative Potencies in DNA Damage

A comparative analysis of naturally occurring and semi-synthetic esperamicin analogs has provided invaluable insight into the SAR of this class of compounds. By examining how discrete structural differences affect cytotoxicity and DNA cleavage, researchers have been able to assign specific functions to the various molecular subunits. nih.govpnas.org

This compound, which retains the fucose-anthranilate group but is missing the terminal sugar of the trisaccharide (the thiomethylhexapyranose), is about 3,000-fold less potent than A1. pnas.orgpnas.org This dramatic decrease in activity underscores the critical role of the complete trisaccharide unit in DNA recognition and binding. pnas.org The potencies of other analogs, such as the semi-synthetic esperamicin X and the degradation product esperamicin Z, are even lower, further confirming the finely-tuned nature of the parent structure for optimal DNA damage. pnas.org

| Compound | Key Structural Difference from Esperamicin A1 | Approximate Relative Potency vs. Esperamicin A1 (Cytotoxicity in HCT116 Cells) | Reference |

|---|---|---|---|

| Esperamicin A1 | Reference compound | 1 | pnas.org |

| Esperamicin C | Lacks the fucose-anthranilate moiety | ~1/200 | pnas.org |

| This compound | Lacks the terminal thiomethylhexapyranose sugar of the trisaccharide | ~1/3000 | pnas.org |

| Esperamicin E | Lacks the 2-deoxyfucose moiety | ~1/100,000 | pnas.org |

| Esperamicin X | Semi-synthetic analog; lacks the hydroxyamino sugar and has other modifications | ~1/5000 | pnas.org |

| Esperamicin Z | Degradation product; lacks the trisulfide and other features | ~1/20,000 | pnas.org |

These comparative studies reveal that maximum DNA cleavage efficiency and cytotoxicity are achieved through the synergistic action of all three major components: the enediyne warhead for cleaving DNA, the trisaccharide for sequence-specific minor groove binding, and the aromatic group for enhancing binding through intercalation. nih.govpnas.orgwustl.edu

Chemical Synthesis and Design of Analogs

Total Synthesis Strategies for Esperamicin (B1233071) D and Core Structures

The total synthesis of esperamicins and the closely related calicheamicins represents a significant achievement in organic chemistry. These endeavors are characterized by the convergent assembly of highly functionalized fragments.

The bicyclo[7.3.1]tridecadiynene core is the cornerstone of esperamicin's reactivity, and its synthesis has been a major focus of research. An early and efficient synthesis of the esperamicin/calichemicin bicyclic core was reported by Schreiber and Kiessling. kiesslinglab.com Their strategy provided a concise and practical route to this key structural motif, enabling further investigations into the chemistry and biology of non-natural analogs. kiesslinglab.com The modular nature of their reaction sequence was designed to allow access to a variety of related systems. kiesslinglab.com

Another approach described a non-cobalt-mediated route to a simplified bicyclo[7.3.1] enediyne core. researchgate.net A key feature of this synthesis was a cyclization step that produced a single propargylic alcohol stereoisomer with the same relative configuration as found in the natural products. researchgate.net This work also detailed selective functionalizations of the core structure, including the installation of an enone chemical trigger. researchgate.net

Key Synthetic Approaches to the Enediyne Core

| Strategy | Key Features | Reference |

|---|---|---|

| Schreiber & Kiessling | Efficient, modular sequence; provides access to a range of related systems. | kiesslinglab.com |

The oligosaccharide portion of Esperamicin D is crucial for its sequence-specific DNA binding. The total synthesis of these carbohydrate fragments has been a parallel and equally challenging goal. K. C. Nicolaou and colleagues reported the total synthesis of the carbohydrate fragments of the closely related Esperamicin A1. biochem2.com

Synthetic strategies often involve the stereocontrolled assembly of unusual sugar units, such as hydroxylamine-containing and thiosugar moieties. sci-hub.seresearchgate.net For instance, methods have been developed for the synthesis of β-aminooxylated sugar derivatives, which are key building blocks for the N-O interglycosidic linkages found in esperamicin. sci-hub.se These linkages are critical for controlling the structural and conformational features of the oligosaccharide. sci-hub.se The synthesis of the complete core trisaccharide of esperamicin has also been achieved, which helped to confirm its proposed structure. acs.org These synthetic carbohydrate domains can then be linked to the aglycone core to assemble the complete molecule. acs.org

Synthesized Fragments of Esperamicin and Related Compounds

| Fragment | Synthetic Goal/Method | Reference |

|---|---|---|

| Esperamicin A1 Carbohydrate Fragments | Total synthesis of the complete carbohydrate portion. | biochem2.com |

| Esperamicin Core Trisaccharide | Synthesis corroborated the proposed structure and allowed for stabilization studies. | acs.org |

| Calicheamicin (B1180863) γ1I Oligosaccharide | Total synthesis of the entire oligosaccharide domain. | acs.org |

Rational Design of this compound Analogs for Mechanistic Probing

The rational design of analogs is a powerful tool for understanding the complex mechanism of action of enediyne antibiotics. escholarship.orgnih.gov By systematically modifying specific structural components, researchers can dissect the role of each moiety in DNA binding, trigger activation, and DNA cleavage. pnas.org This approach has led to the development of analogs with modified triggering mechanisms and altered DNA binding specificities.

Computational models have played a significant role in this design process. For example, the "cd distance" (the distance between the two acetylenic carbons of the enediyne) was identified as a critical parameter for reactivity, with a range of 3.20–3.31 Å being crucial for spontaneous Bergman cyclization at ambient temperatures. nih.gov This understanding allows for the design of enediynes that are either stable or poised for activation. nih.govpnas.org

The methyl trisulfide group in this compound acts as the trigger for the Bergman cyclization. pnas.orgpnas.org Nucleophilic attack on this group initiates a cascade of reactions that brings the ends of the enediyne closer, leading to the formation of the reactive p-dehydrobenzene diradical. srce.hr Designing analogs with different triggers allows for the activation of the enediyne "warhead" by various stimuli, such as changes in pH or exposure to light. escholarship.org

For example, an analog was designed where the trisulfide trigger was replaced with a system that became active under basic conditions. pnas.org This demonstrated that the core could be released and activated by alternative chemical cues. pnas.org The goal of such modifications is to create agents that can be activated more selectively at the target site, potentially reducing off-target toxicity.

Examples of Modified Triggers in Enediyne Analogs

| Trigger Type | Activation Mechanism | Purpose | Reference |

|---|---|---|---|

| Allylic Trisulfide (Natural) | Nucleophilic attack (e.g., by glutathione) | Natural activation cascade | pnas.orgsrce.hr |

| pH-Sensitive Groups | Changes in pH (e.g., basic conditions) | Site-selective activation in specific cellular compartments | escholarship.orgpnas.org |

The oligosaccharide portion of this compound is responsible for its delivery to the minor groove of DNA in a sequence-specific manner. pnas.org Altering this DNA-binding domain is a key strategy for improving target specificity and potency. By modifying the carbohydrate units or replacing them entirely, it is possible to change the DNA sequence that the molecule targets. oup.com

One strategy involves attaching the enediyne core to different DNA minor-groove binders. srce.hr For instance, coupling a simple cyclic enediyne to an analog of netropsin, another minor-groove binder, resulted in a hybrid molecule with a 2000-fold increase in DNA-cleaving efficiency compared to the enediyne alone. srce.hr These "hybrid molecules" leverage the DNA recognition properties of known agents to deliver the potent enediyne warhead to new targets. acs.org Such modifications aim to enhance the therapeutic window by directing the powerful DNA-cleaving activity specifically to cancer cells while sparing healthy tissue. pnas.org

Strategies for Modifying DNA Binding

| Modification Strategy | Example | Goal | Reference |

|---|---|---|---|

| Altering Carbohydrate Units | Synthesis of analogs with modified sugar stereochemistry or functional groups. | Change or enhance natural DNA sequence recognition. | oup.com |

Advanced Spectroscopic and Computational Approaches in Esperamicin D Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation of DNA Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of biomolecules and their complexes in solution. For Esperamicin (B1233071) D and its closely related analogue Esperamicin A1, NMR has been crucial in mapping their binding modes to DNA duplexes, identifying specific interaction points, and understanding the sequence-specific recognition. Studies typically involve analyzing a DNA sequence, such as the self-complementary d(C-G-G-A-T-C-C-G) duplex, in the presence of the drug.

Table 1: Key NMR-Derived Observations in Esperamicin A1-DNA Complexes

| Feature | Observation | Reference(s) |

| Binding Site | Minor groove of the DNA helix | wustl.edunih.gov |

| Intercalation | Methoxyacrylyl-anthranilate moiety intercalates at pyrimidine-purine steps (e.g., G2-G3 / C6'-C7') | wustl.edunih.gov |

| Anchoring | A-B-C trisaccharide moieties rigidly anchor the enediyne in the minor groove | wustl.edunih.gov |

| Specific Interactions | Thiomethyl sugar B residue hydrogen bonds with G3' amino proton; Deoxyfucose D hydroxyl interacts with C7' O-2 | wustl.edunih.gov |

| Sequence Preference | Favored by complementarity, stacking, and H-bonding; preference for pyrimidine (B1678525) sites (T > C > A > G) | wustl.edunih.govoup.com |

Molecular Dynamics Simulations of Esperamicin D-DNA Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecular systems over time. In the context of this compound-DNA interactions, MD simulations are often employed in conjunction with NMR data to refine structural models and provide a dynamic perspective on the binding process. These simulations allow researchers to observe how the drug and DNA interact, move, and adapt their conformations in a simulated aqueous environment.

MD simulations help to explain the stability of the this compound-DNA complex and the precise positioning of the drug within the DNA minor groove, complementing the static structural information obtained from NMR wustl.edunih.govacs.org. By tracking the trajectories of atoms and molecules, MD can reveal the flexibility of the drug's sugar moieties and their interactions with the DNA backbone and bases. These simulations can also shed light on how the drug's structure contributes to its sequence selectivity and how the DNA helix itself may undergo subtle conformational changes upon drug binding, such as unwinding at the intercalation site and widening of the minor groove wustl.edu. The anchoring role of the trisaccharide unit and the precise alignment of the enediyne core, crucial for its subsequent activation, are often visualized and analyzed through MD simulations wustl.edunih.govniscpr.res.in.

Table 2: Role of Molecular Dynamics Simulations in this compound-DNA Interaction Studies

| Aspect of Study | Contribution of MD Simulations | Reference(s) |

| Structural Refinement | Refines solution structures derived from NMR, incorporating solvent effects and dynamic behavior. | wustl.edunih.govacs.org |

| Binding Mechanism | Provides dynamic insights into how the drug anchors and orients itself within the DNA minor groove, explaining sequence specificity. | wustl.edunih.govniscpr.res.in |

| Conformational Analysis | Reveals conformational flexibility of the drug and potential induced conformational changes in the DNA helix upon complex formation. | wustl.edu |

| Interaction Dynamics | Visualizes and quantifies the dynamic interactions, such as hydrogen bonding and van der Waals forces, between drug moieties and DNA components. | wustl.edursc.org |

Quantum Chemical Calculations of Enediyne Reactivity and Diradical Intermediates

The cytotoxic activity of this compound is primarily mediated by its enediyne core, which undergoes a remarkable transformation known as the Bergman cyclization. This process, triggered by a specific molecular event (e.g., reduction of a trisulfide trigger), converts the relatively stable enediyne into a highly reactive para-didehydrobenzene diradical. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are essential for dissecting the mechanism, energetics, and electronic structure of this critical reaction.

DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d,p), are used to locate reactants, transition states, and products of the Bergman cyclization researchgate.netnih.govnih.govacs.orgacs.org. These calculations help determine key parameters such as activation energies and transition state geometries. The critical internuclear distance between the alkyne carbons (often cited around 2.9–3.4 Å) is a significant factor influencing the ease of cyclization nih.gov. Furthermore, calculations investigate the stability and electronic properties of the transient diradical intermediates, which are responsible for abstracting hydrogen atoms from the DNA backbone, leading to strand cleavage oup.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.net. Studies on model systems, such as MTC and MTC2 (fragments of Esperamicin A1), have provided detailed insights into the factors controlling enediyne reactivity, including strain energy and electronic effects nih.govresearchgate.netresearchgate.net. The average deviation of calculated reaction enthalpies from experimental values, such as the mean unsigned error of 2.1 kcal·mol⁻¹ reported for MI:Sum calculations, underscores the accuracy of these computational approaches nih.govnih.govacs.org.

Table 3: Quantum Chemical Insights into this compound Enediyne Reactivity

| Parameter/Process | Computational Method/Finding | Reference(s) |

| Bergman Cyclization | Theoretical study of reaction mechanism, transition states, and energetics. | oup.comresearchgate.netnih.govnih.govacs.orgacs.orgnih.govresearchgate.netresearchgate.netrsc.orgsrce.hrsmu.edu |

| Key Computational Method | Density Functional Theory (DFT), commonly B3LYP/6-31G(d,p). | researchgate.netnih.govnih.govacs.orgacs.org |

| Reactive Intermediate | Formation of para-didehydrobenzene diradical. | oup.comresearchgate.netnih.govnih.govacs.orgacs.orgnih.govresearchgate.netresearchgate.netsrce.hrutexas.edu |

| Reactivity Factors | Critical internuclear distance (~2.9–3.4 Å); strain energy difference between ground and transition states; electronic effects. | nih.govresearchgate.netrsc.org |

| Energetic Data | Calculated reaction enthalpies with mean unsigned error of ~2.1 kcal·mol⁻¹ (MI:Sum). | nih.govnih.govacs.org |

| Model Systems | MTC and MTC2 used to study reactive fragments and general enediyne behavior. | nih.govresearchgate.netresearchgate.net |

Compound Name List:

this compound

Esperamicin A1

Esperamicin C

Dynemicin A

Neocarzinostatin (B611948) (NCS)

MTC (model compound)

MTC2 (model compound)

p-didehydrobenzene (diradical intermediate)

Comparative Analysis with Other Enediyne Antibiotics

Structural Similarities and Differences with Calicheamicins, Neocarzinostatin (B611948), and Dynemicins

The enediyne family of natural products, to which esperamicin (B1233071) belongs, is characterized by a unique molecular warhead: a nine- or ten-membered ring containing a Z-enediyne core (a double bond conjugated with two triple bonds). nih.govwikipedia.org This core structure is responsible for their potent biological activity. nih.gov While this central feature unites them, significant structural diversity exists across the different classes, influencing their stability, delivery, and biological specificity. Esperamicins, calicheamicins, neocarzinostatin, and dynemicins exemplify this structural variety. researchgate.netomicsonline.org

Esperamicins and calicheamicins are closely related 10-membered enediynes. wikipedia.orgwikipedia.orgnih.gov They both feature a bicyclo[7.3.1]tridecadiynene core structure and possess an allylic trisulfide group, which acts as a trigger for the cycloaromatization reaction that generates the DNA-cleaving diradical. nih.govkegg.jp Their structural differences primarily lie in the complex oligosaccharide side chains attached to the aglycone. These sugar moieties are crucial for sequence-specific recognition and binding to the minor groove of DNA. wikipedia.orgnih.gov For instance, calicheamicin (B1180863) γ1I contains an aryltetrasaccharide chain, while esperamicin A1 has a different arrangement of unique sugar and aromatic units. creativebiolabs.netacs.org

In contrast, neocarzinostatin represents the 9-membered class of enediynes. omicsonline.orgnih.gov Its reactive chromophore is not glycosylated but is stabilized by being tightly bound to a carrier apoprotein, forming a chromoprotein complex. researchgate.net This protein protects the unstable enediyne core and facilitates its delivery to the target DNA. nih.gov

Dynemicins constitute another distinct subclass of 10-membered enediynes. researchgate.net Their defining feature is the fusion of the enediyne core with an anthraquinone (B42736) moiety. researchgate.netpnas.org This hybrid structure combines the DNA-cleaving capability of the enediyne with the DNA-intercalating properties of an anthraquinone. pnas.org Unlike esperamicins and calicheamicins that use a trisulfide trigger, the activation of dynemicins is initiated by the reductive opening of an epoxide on the core structure. nih.govnih.gov

| Feature | Esperamicins | Calicheamicins | Neocarzinostatin | Dynemicins |

|---|---|---|---|---|

| Ring Size | 10-membered | 10-membered | 9-membered | 10-membered |

| Core Structure | Bicyclo[7.3.1]tridecadiynene | Bicyclo[7.3.1]tridecadiynene | Monocyclic enediyne | Anthraquinone-fused enediyne |

| Peripheral Moieties | Complex oligosaccharides | Complex oligosaccharides (aryltetrasaccharide) | Apoprotein carrier | Anthraquinone, carboxylic acid |

| Activation Trigger | Allylic trisulfide | Allylic trisulfide | Thiol-dependent | Epoxide opening (reductive/acidic) |

Comparative Analysis of DNA Cleavage Mechanisms and Specificities Across Enediyne Classes

All enediynes share a common mechanism of action: the generation of a highly reactive benzenoid diradical intermediate through a cycloaromatization reaction, such as the Bergman or Myers-Saito cyclization. nih.govnih.gov This diradical is a potent species that cleaves DNA by abstracting hydrogen atoms from the deoxyribose backbone, leading to both single- and double-strand breaks. creativebiolabs.netnih.gov The process is initiated by an activation "trigger" that destabilizes the enediyne core, allowing it to undergo cyclization. wikipedia.org While this fundamental mechanism is conserved, the specific DNA sequences targeted for cleavage differ significantly among the enediyne classes, a trait largely dictated by their peripheral DNA-binding moieties. wikipedia.orgnih.gov

Neocarzinostatin chromophore, being a smaller and structurally different molecule, has its own distinct pattern, preferentially cleaving at thymidylate and adenylate residues. nih.govwikipedia.org Its sequence specificity is T > A > C > G. wikipedia.org

Dynemicin's hybrid structure leads to a different mode of DNA interaction and cleavage. The anthraquinone portion intercalates into the DNA, positioning the enediyne core for cleavage. pnas.org This results in strand scission preferentially occurring at the 3'-side of purine (B94841) bases, with specificities for sequences like 5'-AG, 5'-AT, and 5'-GC. pnas.orgnih.gov This contrasts sharply with the pyrimidine (B1678525) preference of the esperamicin/calicheamicin group. pnas.org

| Enediyne | Primary DNA Interaction | Preferred Cleavage Sites | Base Attack Frequency |

|---|---|---|---|

| Esperamicin A1 | Minor groove binding | Oligopyrimidine tracts (e.g., 5'-CTC, 5'-TTC, 5'-TTT) | T > C > A > G |

| Calicheamicin γ1I | Minor groove binding | Pyrimidine-rich sequences (e.g., 5'-TCCT) | C >> T > A = G |

| Neocarzinostatin | Minor groove binding/intercalation | Thymidylate and adenylate residues | T > A > C > G |

| Dynemicin A | Intercalation and minor groove binding | 3'-side of purine bases (e.g., 5'-AG, 5'-AT, 5'-GC) | N/A (sequence context is key) |

Divergent Biosynthetic Pathways and Evolutionary Relationships Among Enediynes

The biosynthesis of enediyne natural products is a complex process managed by large gene clusters. omicsonline.org Comparative analysis of these clusters reveals a fascinating evolutionary story of a conserved core pathway followed by extensive diversification. researchgate.net All known enediyne biosynthetic pathways, regardless of whether they produce 9- or 10-membered rings, share a common starting point: the synthesis of the enediyne core. nih.govkegg.jp

This initial stage is governed by a highly conserved cassette of genes, most notably featuring an iterative type I polyketide synthase known as PKSE. omicsonline.orgresearchgate.netnih.gov This enzyme is responsible for producing a linear polyene intermediate, which is the universal precursor to the enediyne warhead. wikipedia.orgnih.govresearchgate.net The presence of this conserved PKSE cassette across all studied enediyne gene clusters strongly suggests a common evolutionary ancestor for this entire class of compounds. omicsonline.orgresearchgate.net

The divergence in biosynthetic pathways occurs in the subsequent steps, which transform the linear polyene into the specific 9- or 10-membered cyclic core and attach the unique peripheral moieties. wikipedia.orgomicsonline.org The enzymes responsible for these transformations are far less conserved. omicsonline.org For example, the machinery required to form the bicyclic system of the 10-membered calicheamicins and esperamicins is distinct from that which forms the 9-membered ring of neocarzinostatin. nih.gov

Furthermore, the pathways for synthesizing and attaching the DNA-binding domains are highly varied. The calicheamicin and esperamicin gene clusters contain numerous genes encoding glycosyltransferases and other enzymes for the assembly of their complex oligosaccharide chains. wikipedia.orgacs.org In contrast, the dynemicin gene cluster includes enzymes for synthesizing its characteristic anthraquinone moiety, a process that also originates from the versatile polyketide precursor but follows a different branch of the pathway. researchgate.netnih.gov The neocarzinostatin cluster, meanwhile, contains genes for the synthesis of its naphthoate moiety and, crucially, the apoprotein that sequesters the chromophore. kegg.jpnih.gov This modularity—a conserved core pathway coupled with divergent tailoring pathways—allowed for the evolution of a wide array of enediynes with distinct structures and specificities from a single ancestral blueprint. wikipedia.org

| Biosynthetic Stage | Esperamicin/Calicheamicin | Neocarzinostatin | Dynemicin |

|---|---|---|---|

| Core Precursor Synthesis | Conserved iterative Type I Polyketide Synthase (PKSE) produces a linear polyene. | ||

| Core Cyclization | Formation of 10-membered bicyclic core. | Formation of 9-membered monocyclic core. | Formation of 10-membered core. |

| Peripheral Moiety Synthesis | Complex pathways for unique sugars and aromatic groups to form oligosaccharides. | Pathway for naphthoate synthesis; synthesis of apoprotein carrier. | Pathway for anthraquinone synthesis from polyketide precursor. |

| Key Divergent Enzymes | Glycosyltransferases, sugar synthesis enzymes. | Enzymes for naphthoate biosynthesis, ribosomal synthesis of apoprotein. | Enzymes for aromatic polyketide cyclization and modification (anthraquinone formation). |

Strategic Research Directions and Chemical Biology Applications

Elucidating Resistance Mechanisms at the Cellular Level

Understanding how cells, particularly cancer cells, might develop resistance to enediynes like Esperamicin (B1233071) D is critical for optimizing their therapeutic use. While enediynes are known for their broad-spectrum cytotoxicity, limiting resistance emergence is a key area of investigation.

Enediyne compounds, by targeting DNA across the entire genome, present a challenge for tumor cells seeking to evade susceptibility through specific target mutations. This broad mechanism of action is thought to inherently limit the emergence of resistance compared to agents with more localized targets researchgate.netnih.gov. Furthermore, the rapid and complete cell killing induced by enediynes may promote immunogenic apoptosis, a form of cell death that can elicit an immune response, potentially further complicating resistance development researchgate.netnih.gov.

In the context of producing organisms, self-resistance mechanisms are essential for survival. For enediynes, this can involve specialized "self-sacrifice" proteins that cleave both the enediyne molecule and themselves, thereby neutralizing the cytotoxic agent before it can damage the producer's own DNA nih.govwikipedia.org. While direct evidence for specific resistance mechanisms against Esperamicin D in cancer cells is still an active area of research, the general principles of enediyne action suggest a lower propensity for target-specific resistance mutations.

Development of Chemical Biology Tools Based on this compound Scaffold

This compound's potent DNA-cleaving ability, coupled with its specific binding interactions, makes its scaffold highly valuable for developing chemical biology tools. These tools can be used to probe DNA structure, repair pathways, and cellular responses to DNA damage.

The mechanism of action for this compound involves binding to the minor groove of DNA, facilitated by its carbohydrate moieties and an intercalating anthranilate group nih.govwustl.edu. Upon activation, typically by thiol compounds, the enediyne core undergoes a Bergman cyclization, forming a highly reactive diradical. This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to single-strand breaks (SSBs) and double-strand breaks (DSBs) nih.govwustl.eduwikipedia.orgpnas.orgsrce.hrnih.gov.

This compound exhibits distinct sequence preferences for DNA cleavage, primarily targeting thymidylate residues (T > C > A > G) and specific sequences such as 5'-CTC-3', 5'-TTC-3', and 5'-TTT-3' nih.govwikipedia.org. This specificity, along with its known binding modes and DNA damage profile, allows for its use in assays designed to study DNA-drug interactions and cellular responses to DNA damage researchgate.net. The development of high-throughput screening assays utilizing enediynes like this compound can facilitate the discovery of novel DNA-cleaving agents or modulators of DNA repair pathways researchgate.net. The structural components responsible for DNA binding and recognition, such as the trisaccharide side chain and the anthranilate moiety, offer specific sites for chemical modification, enabling the creation of tailored probes for chemical biology research nih.govwustl.edu.

Q & A

Basic: What are the established methodologies for synthesizing Esperamicin D, and how do they ensure structural fidelity?

Answer:

Synthesis of this compound involves multi-step organic reactions, including esterification, reduction, and halogenation. While specific protocols for this compound are not fully detailed in public literature, analogous pathways (e.g., Esperamicin A’s carbohydrate fragment synthesis) involve aromatic cyclization via phthalic anhydride, followed by sequential reduction and acylation . To ensure structural fidelity, researchers should:

- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for intermediate characterization.

- Validate purity via HPLC with UV/Vis or diode-array detection, adhering to metric system conventions for measurements (e.g., ppm for NMR shifts) .

- Cross-reference synthetic steps with published enediyne antibiotic pathways to identify divergences .

Basic: What mechanisms underpin this compound’s biological activity, and how can researchers validate these in vitro?

Answer:

this compound, as an enediyne antibiotic, likely induces DNA strand breaks via radical-mediated cleavage. To validate:

- Experimental Design: Use plasmid relaxation assays (e.g., pBR322 DNA) to detect double-strand breaks. Include controls with radical scavengers (e.g., thiourea) to confirm mechanism .

- Dose-Response Analysis: Quantify activity using IC₅₀ values in cancer cell lines (e.g., HeLa), ensuring data precision aligns with instrument limits (e.g., ±0.1 μM for LC-MS) .

- Comparative Studies: Contrast results with Esperamicin A to assess structural-activity relationships .

Basic: Which analytical techniques are critical for quantifying this compound in complex matrices (e.g., serum)?

Answer:

- LC-MS/MS: Employ reverse-phase C18 columns with electrospray ionization (ESI) in positive ion mode. Calibrate using deuterated internal standards to correct matrix effects .

- Validation Parameters: Assess linearity (R² ≥ 0.99), precision (CV < 15%), and recovery rates (80–120%) per ICH guidelines .

- Data Reporting: Express concentrations to one significant digit beyond instrument precision (e.g., 12.3 ng/mL ± 0.5) .

Advanced: How should researchers address contradictions in this compound’s reported cytotoxicity data across studies?

Answer:

- Source Analysis: Compare cell lines, assay conditions (e.g., incubation time, serum content), and batch-to-batch compound variability .

- Statistical Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate data, using random-effects models to account for heterogeneity. Report p-values with exact thresholds (e.g., p=0.032) .

- Methodological Audit: Replicate conflicting experiments under standardized conditions, documenting variables like oxygen levels (critical for enediyne activation) .

Advanced: What strategies optimize this compound’s stability in pharmacokinetic studies?

Answer:

- Formulation Screening: Test lyophilized formulations with cryoprotectants (e.g., trehalose) versus liquid suspensions. Monitor degradation via accelerated stability studies (40°C/75% RH) .

- Structural Modulation: Introduce stabilizing moieties (e.g., PEGylation) at reactive sites, validated through molecular dynamics simulations .

- In Vivo Correlation: Use murine models to compare plasma half-life (t₁/₂) across formulations, ensuring sample sizes meet power analysis requirements (α=0.05, β=0.2) .

Advanced: How can researchers design ethically compliant studies involving this compound’s teratogenicity assessment?

Answer:

- Ethical Frameworks: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol design. Obtain IRB approval with explicit justification for animal models .

- Alternative Methods: Prioritize zebrafish embryotoxicity assays over mammalian models to reduce ethical concerns. Include negative/positive controls (e.g., thalidomide) .

- Data Transparency: Publish raw datasets (e.g., malformation rates) in repositories like Figshare, ensuring compliance with FAIR principles .

Advanced: What computational tools predict this compound’s binding affinity for novel targets (e.g., RNA polymerase)?

Answer:

- Docking Simulations: Use AutoDock Vina with force fields (e.g., AMBER) to model interactions. Validate predictions with surface plasmon resonance (SPR) .

- Dynamic Analysis: Run molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Report RMSD values to two decimal places (e.g., 1.25 Å) .

- Cross-Validation: Compare results with experimental mutagenesis data (e.g., alanine scanning) to identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.